molecular formula C12H11ClO4 B14551440 Acetic acid;3-chloronaphthalene-1,2-diol CAS No. 61978-45-8

Acetic acid;3-chloronaphthalene-1,2-diol

Cat. No.: B14551440
CAS No.: 61978-45-8
M. Wt: 254.66 g/mol
InChI Key: DJYTWQLGPIRZMZ-UHFFFAOYSA-N
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Description

Acetic acid;3-chloronaphthalene-1,2-diol is a hybrid compound combining acetic acid (CH₃COOH) and a chlorinated naphthalene diol (C₁₀H₆Cl(OH)₂). The naphthalene backbone provides aromaticity and lipophilicity, while the chlorine substituent introduces electron-withdrawing effects, influencing reactivity and stability.

Properties

CAS No.

61978-45-8

Molecular Formula

C12H11ClO4

Molecular Weight

254.66 g/mol

IUPAC Name

acetic acid;3-chloronaphthalene-1,2-diol

InChI

InChI=1S/C10H7ClO2.C2H4O2/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13;1-2(3)4/h1-5,12-13H;1H3,(H,3,4)

InChI Key

DJYTWQLGPIRZMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)C=C(C(=C2O)O)Cl

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Chlorination of 1,2-Naphthalenediol

The chlorination step is critical for achieving regioselective substitution. Two primary methodologies dominate:

Electrophilic Aromatic Substitution

Reagents : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃, AlCl₃).
Mechanism : The Lewis acid polarizes the chlorine molecule, generating a chloronium ion (Cl⁺) that attacks the electron-rich naphthalene ring.
Conditions :

  • Temperature: 0–5°C (to minimize over-chlorination)
  • Solvent: Dichloromethane or carbon tetrachloride
  • Reaction Time: 4–6 hours

Example Protocol ():

  • Dissolve 1,2-naphthalenediol (10 mmol) in anhydrous CH₂Cl₂ (50 mL).
  • Add FeCl₃ (1.2 equiv) under nitrogen atmosphere.
  • Introduce SO₂Cl₂ (1.1 equiv) dropwise at 0°C.
  • Stir for 5 hours, then quench with ice-cold water.
  • Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
    Yield : 68–72% of 3-chloro-1,2-naphthalenediol.
Radical Chlorination

Reagents : N-Chlorosuccinimide (NCS) with azobisisobutyronitrile (AIBN) as initiator.
Mechanism : AIBN generates radicals that abstract hydrogen from NCS, producing chlorine radicals for regioselective attack.
Conditions :

  • Temperature: 70–80°C
  • Solvent: CCl₄ or benzene
  • Reaction Time: 8–12 hours

Advantages : Improved selectivity for the 3-position due to steric and electronic effects.
Yield : 60–65% ().

Acetylation of 3-Chloro-1,2-Naphthalenediol

The diol is acetylated to protect hydroxyl groups and enhance stability.

Acetic Anhydride Method

Reagents : Acetic anhydride (Ac₂O) with catalytic sulfuric acid (H₂SO₄).
Conditions :

  • Temperature: 25–30°C (room temperature)
  • Solvent: Acetic acid
  • Reaction Time: 2–3 hours

Procedure ():

  • Mix 3-chloro-1,2-naphthalenediol (5 mmol) with Ac₂O (15 mL) and H₂SO₄ (0.1 mL).
  • Stir until complete dissolution (monitored by TLC).
  • Pour into ice-water, filter, and recrystallize from ethanol.
    Yield : 85–90% of acetic acid;3-chloronaphthalene-1,2-diol.
Acetyl Chloride with Pyridine

Reagents : Acetyl chloride (AcCl) and pyridine (base).
Conditions :

  • Temperature: 0°C (to prevent di-acetylation)
  • Solvent: Dry THF
  • Reaction Time: 1 hour

Yield : 78–82% ().

Comparative Analysis of Synthetic Methods

Parameter Electrophilic Chlorination Radical Chlorination Acetic Anhydride Acetylation Acetyl Chloride Acetylation
Regioselectivity Moderate (70%) High (85%) N/A N/A
Yield 68–72% 60–65% 85–90% 78–82%
Cost Low Moderate Low High
Purity ≥95% ≥90% ≥98% ≥96%
Scalability Industrial Lab-scale Industrial Lab-scale

Key Observations:

  • Electrophilic chlorination is preferred for large-scale production due to cost-effectiveness and moderate yields.
  • Radical chlorination offers better selectivity but requires longer reaction times.
  • Acetic anhydride outperforms acetyl chloride in acetylation efficiency.

Optimization Strategies and Challenges

Enhancing Regioselectivity

  • Directed Ortho-Metallation : Use of directing groups (e.g., boronic acids) to steer chlorine to the 3-position ().
  • Microwave-Assisted Synthesis : Reduces reaction time by 50% while improving yield to 75% in radical chlorination ().

Purification Techniques

  • Column Chromatography : Silica gel with hexane:ethyl acetate (7:3) resolves acetylated products from di-acetylated byproducts.
  • Recrystallization : Ethanol-water mixtures (4:1) yield crystals with ≥99% purity.

Stability Considerations

  • Light Sensitivity : Storage in amber vials under nitrogen prevents decomposition.
  • pH Control : Neutral to slightly acidic conditions (pH 5–6) stabilize the diol during acetylation.

Industrial-Scale Production Insights

Catalytic Systems

  • Solid Acid Catalysts : Amberlyst 15 (cation-exchange resin) reduces hydrolysis side reactions during acetylation ().
  • Continuous Flow Reactors : Enable faster mixing and temperature control, boosting throughput by 30% ().

Waste Management

  • Chlorine Byproducts : Neutralized with NaHCO₃ to form NaCl, which is filtered and discarded.
  • Acetic Acid Recovery : Distillation at 100–110°C recovers 90% of acetic acid for reuse.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-chloronaphthalene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-chloronaphthoquinone.

    Reduction: Formation of 3-chlorodihydronaphthalene-1,2-diol.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

Acetic acid;3-chloronaphthalene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;3-chloronaphthalene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

(a) cis-1,2-Dihydronaphthalene-1,2-Diol
  • Structure : A reduced naphthalene ring with vicinal diol groups (C₁₀H₁₀(OH)₂) .
  • Key Differences : Lacks chlorine and acetic acid ester.
  • Applications : Involved in plant metabolic responses to mechanical stress and aromatic compound degradation .
  • Reactivity : More polar than the chlorinated analogue, enhancing solubility in aqueous systems.
(b) Benzene-1,2-Diol (Catechol)
  • Structure : Simple aromatic diol (C₆H₄(OH)₂) .
  • Applications : Antioxidant properties in olive by-products and microbial metabolism .
  • Reactivity : Higher acidity (pKa ~9.4) due to smaller aromatic system, facilitating oxidation.
(c) 3-Chloro-2-Hydroxypropyl Acetate
  • Structure : Chlorinated propane diol ester (C₅H₉ClO₃) .
  • Key Differences : Aliphatic backbone vs. naphthalene; similar ester functionality.
  • Applications : Intermediate in chemical synthesis; used in polymer and pharmaceutical industries .

Functional Analogues

(a) Ethane-1,2-Diol (Ethylene Glycol)
  • Structure : Simple diol (C₂H₆O₂) .
  • Key Differences: No aromaticity or chlorine; forms esters with acetic acid (e.g., ethylene glycol diacetate).
  • Reactivity : High esterification efficiency due to small size and flexibility .
  • Toxicity : More acutely toxic than aromatic diols but less environmentally persistent .
(b) Propane-1,2-Diol
  • Structure : C₃H₈O₂, a common solvent .
  • Key Differences: Aliphatic, non-chlorinated; lower molecular weight.
  • Applications : Used in antifreeze, food additives, and hydraulic fracturing fluids .

Chlorinated Aromatic Compounds

(a) 4-Chlorobenzenepropanoic Acid
  • Structure: Chlorinated benzene with a propanoic acid chain (C₉H₉ClO₂) .
  • Key Differences : Lacks diol groups; primarily microbial metabolite.
  • Metabolism : Degraded by gut microbiota, influencing protein digestion pathways .

Comparative Analysis Table

Compound Molecular Formula Key Features Reactivity Insights Applications
Acetic acid;3-chloronaphthalene-1,2-diol C₁₂H₁₁ClO₄ Chlorinated naphthalene, esterified Electron-withdrawing Cl enhances ester stability Organic synthesis, potential bioactivity
cis-1,2-Dihydronaphthalene-1,2-diol C₁₀H₁₀O₂ Reduced naphthalene, vicinal diol Polar, participates in plant stress responses Aromatic degradation pathways
Benzene-1,2-diol C₆H₆O₂ Simple aromatic diol High antioxidant capacity Food preservation, microbial metabolism
3-Chloro-2-hydroxypropyl acetate C₅H₉ClO₃ Chlorinated aliphatic ester High volatility, esterification efficiency Polymer intermediates
Ethane-1,2-diol C₂H₆O₂ Small, flexible diol Rapid esterification with acids Antifreeze, solvents

Research Findings and Implications

  • Metabolic Roles: Chlorinated diols like the target compound may resist microbial degradation compared to non-chlorinated analogues (e.g., cis-1,2-dihydronaphthalene-1,2-diol), increasing environmental persistence .
  • Synthetic Utility : The chlorine substituent in 3-chloronaphthalene-1,2-diol likely slows ester hydrolysis compared to propane-1,2-diol derivatives, enhancing stability in acidic conditions .
  • Biological Activity : While benzene-1,2-diol exhibits antioxidant properties, chlorination may alter bioactivity, necessitating toxicity studies for the target compound .

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